Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a variety of functional groups, including an imidazolidinone ring, a thiophene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting 4-chlorophenyl isocyanate with thiophene-2-carboxaldehyde under controlled conditions to form the intermediate imidazolidinone.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Benzoate: The final step involves coupling the acetylated intermediate with ethyl 4-aminobenzoate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
Imidazoles: These compounds share the imidazole ring structure and have various therapeutic applications.
Uniqueness
Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22ClN3O5S |
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Molecular Weight |
512.0 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H22ClN3O5S/c1-2-34-24(32)16-5-9-18(10-6-16)27-22(30)14-21-23(31)29(19-11-7-17(26)8-12-19)25(33)28(21)15-20-4-3-13-35-20/h3-13,21H,2,14-15H2,1H3,(H,27,30) |
InChI Key |
NTOBDOZOQQKCHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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